molecular formula C11H12BrClOS B14071537 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-one

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14071537
M. Wt: 307.63 g/mol
InChI Key: UJPIGZOWCFKYAQ-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone functional groups

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methylthio-substituted phenyl compound followed by chlorination and subsequent reactions to introduce the propanone group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar compounds to 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-one include other halogenated phenyl ketones and thioether-containing compounds. What sets this compound apart is the unique combination of bromomethyl, methylthio, and chloropropanone groups, which confer distinct reactivity and potential applications. Examples of similar compounds include:

  • 1-(2-Bromomethylphenyl)-3-chloropropan-2-one
  • 1-(2-(Methylthio)phenyl)-3-chloropropan-2-one
  • 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-propanone

These compounds share structural similarities but differ in their specific functional groups and reactivity profiles.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-methylsulfanylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H12BrClOS/c1-15-11-4-2-3-8(6-12)10(11)5-9(14)7-13/h2-4H,5-7H2,1H3

InChI Key

UJPIGZOWCFKYAQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1CC(=O)CCl)CBr

Origin of Product

United States

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